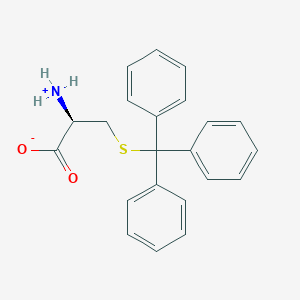

S-Trityl-L-cysteine

概要

説明

準備方法

合成経路および反応条件

トリチルクロリド法: S-トリチル-L-システインは、ピリジンなどの塩基の存在下、L-システインとトリチルクロリドを反応させることで合成できます.

固相ペプチド合成(SPPS): この方法は、ペプチド合成における試薬としてトリチル保護システインを使用します.

工業的製造方法: : S-トリチル-L-システインの工業的製造は、通常、トリチルクロリドとL-システインを制御された条件下で大量合成して、高収率と高純度を保証します .

化学反応解析

反応の種類

酸化: S-トリチル-L-システインは、特に硫黄原子で酸化反応を起こす可能性があります。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤。

還元: テトラヒドロフラン中のリチウム/ナフタレン。

置換: 塩基性条件下での様々な求核剤。

主な生成物

酸化: S-トリチル-L-システインの酸化誘導体。

還元: L-システインとトリチル誘導体。

置換: 置換されたシステイン誘導体。

科学研究への応用

化学

生物学

医学

産業

化学反応の分析

Types of Reactions

Oxidation: S-Trityl-L-Cysteine can undergo oxidation reactions, particularly at the sulfur atom.

Substitution: The trityl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium/naphthalene in tetrahydrofuran.

Substitution: Various nucleophiles under basic conditions.

Major Products

Oxidation: Oxidized derivatives of this compound.

Reduction: L-Cysteine and trityl derivatives.

Substitution: Substituted cysteine derivatives.

科学的研究の応用

Peptide Synthesis

Role as a Protecting Group

S-Trityl-L-cysteine is widely utilized as a protecting group for cysteine residues during peptide synthesis. This allows researchers to selectively modify peptides without affecting other functional groups. The use of protecting groups is crucial in synthesizing complex peptides where specific modifications are needed while preserving the integrity of the peptide backbone .

Drug Development

Mitotic Inhibition

this compound has been identified as a reversible, tight-binding inhibitor of the human kinesin Eg5, which is essential for mitotic progression. Research indicates that this compound effectively inhibits cell cycle progression specifically in the M phase, blocking cells from forming bipolar spindles necessary for cell division. This property makes it a promising candidate for developing anti-cancer drugs targeting mitotic pathways .

Antitumor Activity

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells and inhibits tumor growth in various cancer models. Its ability to mediate cell cycle arrest and apoptosis highlights its potential as an effective therapeutic agent against tumors .

Bioconjugation

Linking Peptides to Biomolecules

Researchers utilize this compound in bioconjugation strategies to link peptides with various biomolecules. This is essential for creating targeted therapies and diagnostics, particularly in personalized medicine where specific targeting of cancer cells can enhance treatment efficacy .

Protein Engineering

Designing Novel Proteins

The compound aids in the design and engineering of novel proteins with enhanced properties such as increased stability or improved binding affinity. By utilizing this compound in the synthesis of these proteins, researchers can create more effective therapeutic agents for various diseases .

Research in Cancer Therapeutics

Inhibition of Cancer Cell Growth

One prominent application of this compound is its role in synthesizing peptides that inhibit cancer cell growth. Studies have shown that compounds derived from this compound exhibit potent antiproliferative effects against various cancer cell lines, including breast and cervical cancer cells .

Case Study: Antiproliferative Compounds

Research involving derivatives of this compound has indicated that certain compounds demonstrate significant DNA cleavage activity at low concentrations, further enhancing their potential as anti-cancer agents. These studies suggest that modifications to the trityl group can lead to improved biological activity against cancer cells .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Peptide Synthesis | Serves as a protecting group for cysteine residues, essential for selective modifications |

| Drug Development | Inhibits Eg5 kinesin, blocking mitotic progression; potential anti-cancer agent |

| Bioconjugation | Facilitates linking peptides to biomolecules for targeted therapies |

| Protein Engineering | Aids in designing proteins with enhanced stability and binding affinity |

| Cancer Therapeutics | Induces apoptosis and inhibits growth in various cancer cell lines |

作用機序

類似化合物との比較

類似化合物

S-トリチル-L-ヒスチジン: ペプチド合成に使用される別のトリチル保護アミノ酸です.

N-(tert-ブトキシカルボニル)-S-トリチル-L-システイン: 異なる保護基を持つ類似の化合物です.

ユニークさ: : S-トリチル-L-システインは、Eg5に対する強力な阻害効果と、保護基と抗癌剤の両方の役割を兼ね備えているというユニークな特性を持っています .

生物活性

S-Trityl-L-cysteine (STLC) is an organosulfur compound that has garnered significant attention for its biological activity, particularly in the context of cancer therapy. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential as a therapeutic agent.

Overview of this compound

This compound is a derivative of cysteine, characterized by the presence of a trityl group. This modification enhances its biological activity, particularly as an inhibitor of mitotic kinesin Eg5, which plays a crucial role in cell division. STLC's ability to disrupt mitosis positions it as a promising candidate for cancer treatment.

The primary mechanism through which STLC exerts its anticancer effects is by inhibiting Eg5, a motor protein essential for the formation of the mitotic spindle. By preventing proper spindle assembly, STLC induces mitotic arrest and apoptosis in cancer cells.

- Inhibition of Eg5 : STLC has been shown to inhibit both basal ATPase activity (IC50 = 1 mM) and microtubule-activated ATPase activity (IC50 = 140 nM) of Eg5 .

- Cell Cycle Arrest : In HeLa cells, STLC induces mitotic arrest with an IC50 of 700 nM . This arrest occurs primarily at the G2/M phase, leading to increased apoptosis rates in treated cells.

Antitumor Effects

Numerous studies have documented the antitumor effects of STLC across various cancer types:

- Neuroblastoma : In vitro studies demonstrated that STLC treatment led to apoptosis and cell cycle arrest in neuroblastoma cell lines (SK-N-SH and SH-SY5Y). The percentage of apoptotic cells increased significantly with higher concentrations of STLC .

- Chronic Myelogenous Leukemia (CML) : STLC induces cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase 3, resulting in apoptosis in CML cells .

Case Studies

- Study on Neuroblastoma :

- Study on CML Cells :

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of STLC derivatives has revealed insights into enhancing its efficacy:

- Modifications to the amino and carboxyl groups can significantly affect the inhibitory activity against Eg5 and other targets such as SIRT2 .

- For instance, derivatives like TH-3 have shown superior potency compared to STLC itself, with an IC50 value significantly lower than that of STLC .

Comparative Efficacy

The following table summarizes key findings related to the biological activity and potency of this compound compared to its derivatives:

| Compound | Target | IC50 Value | Mechanism |

|---|---|---|---|

| This compound (STLC) | Eg5 | 140 nM | Inhibition of mitotic spindle formation |

| TH-3 | SIRT2 | 0.21 μM | Inhibition via binding interactions |

| STC4 | SIRT2 | 9.5 μM | Modified binding affinity |

特性

IUPAC Name |

(2R)-2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-07-7 | |

| Record name | S-Trityl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tritylthio-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, S-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of S-Trityl-L-cysteine?

A1: this compound is a potent and selective inhibitor of the mitotic kinesin Eg5, also known as kinesin spindle protein (KSP). [, ]

Q2: How does this compound interact with Eg5?

A2: this compound binds to an allosteric site on the Eg5 motor domain, specifically a pocket formed by the L5 loop. This binding induces conformational changes in Eg5, hindering its function. [, , , ]

Q3: What are the downstream effects of Eg5 inhibition by this compound?

A3: Inhibition of Eg5 by this compound disrupts the formation and maintenance of the bipolar spindle, a structure crucial for proper chromosome segregation during mitosis. [, ] This leads to mitotic arrest, characterized by the formation of monoastral spindles, where chromosomes gather around a single pole instead of aligning at the metaphase plate. [, , ] Prolonged mitotic arrest can ultimately trigger cell death, primarily through apoptosis. [, , , , ]

Q4: Does this compound inhibit other kinesins apart from Eg5?

A4: this compound exhibits high specificity for Eg5. Among nine different human kinesins tested, it only significantly inhibited Eg5. []

Q5: Does this compound affect cells not undergoing mitosis?

A5: this compound specifically targets dividing cells. Studies have shown that it does not prevent cell cycle progression at the S or G2 phases, indicating its activity is restricted to the M phase. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C22H21NO2S, and its molecular weight is 363.48 g/mol. [, ]

Q7: Are there specific structural features critical for the inhibitory activity of this compound?

A7: Yes, the trityl group of this compound is essential for its potent inhibitory activity. Modifications to this group can significantly impact its ability to bind to Eg5 and exert its effects. [] The free amino and carboxyl groups of this compound are also crucial for its interaction with the Eg5 binding pocket. []

Q8: How do structural modifications of this compound affect its inhibitory activity?

A8: Several studies have investigated the structure-activity relationship (SAR) of this compound. Modifications at the para-position of one phenyl ring in the trityl group, particularly the introduction of methoxy or trifluoromethyl groups, resulted in analogues with 7-10 fold increased potency compared to this compound. [, ] Replacing the entire Tyr125-Glu145 region of Eg5 with the equivalent region from a different kinesin significantly reduced the inhibitory activity of this compound, highlighting the importance of this region for the interaction. []

Q9: Have any this compound analogues with improved potency been developed?

A9: Yes, researchers have developed triphenylbutanamine analogues based on the this compound scaffold that demonstrate significantly enhanced potency, exhibiting Kiapp values ≤ 10 nM. These analogues also display improved drug-like properties compared to this compound, making them promising candidates for further development. [, ]

Q10: What is the typical range of IC50 values observed for this compound in cell-based assays?

A10: The IC50 values for this compound vary depending on the cell line and assay used. For example, in HeLa cells, the IC50 for inducing mitotic arrest was reported as 700 nM, which is significantly lower than the IC50 of monastrol (25 μM), another Eg5 inhibitor. [] In prostate cancer cells, the IC50 values ranged from 250 nM to 1.8 μM, with LNCaP cells being the most sensitive and PC3 cells being the least sensitive. []

Q11: Has the antitumor activity of this compound been demonstrated in vivo?

A11: Yes, this compound exhibits antitumor activity in vivo. It was shown to inhibit tumor growth in nude mice xenograft models, particularly in lung cancer models where it induced complete tumor regression. [] Additionally, this compound showed promising results in a study using a mouse model of chronic myeloid leukemia (CML), where it significantly prolonged the median survival of mice bearing KBM5 cell xenografts. []

Q12: Are there known mechanisms of resistance to this compound?

A12: While limited information is available on specific resistance mechanisms to this compound, a study identified a dominant point mutation in the P-loop of the ATP binding domain of Eg5 (Eg5(T107N)) that conferred resistance to this compound and other loop-L5 binding inhibitors. [] This resistance appears to be allosteric in nature, as the mutant Eg5 remains sensitive to ATP-competitive inhibitors. []

Q13: Can this compound overcome resistance to other antimitotic agents?

A13: There is evidence to suggest that this compound may be effective in treating cells resistant to other antimitotic agents. For example, docetaxel-resistant prostate cancer cells, which showed minimal response to docetaxel-induced apoptosis, remained sensitive to this compound-mediated Eg5 inhibition. []

Q14: Have computational methods been used to study this compound and its interactions with Eg5?

A14: Yes, computational chemistry techniques, including molecular docking and molecular dynamics simulations, have provided valuable insights into the binding mode of this compound to Eg5 and the conformational changes induced upon binding. [, , , ] These studies have helped elucidate the structural and thermodynamic basis of the interaction, informing the design of more potent and selective inhibitors. [, ]

Q15: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound analogues?

A15: Although specific QSAR models for this compound analogues have not been extensively reported in the provided literature, the structure-activity relationship studies conducted on these compounds contribute to the development of such models. The identification of key structural features and their impact on inhibitory activity pave the way for building predictive QSAR models that can guide the design of future Eg5 inhibitors.

Q16: Can this compound be used to study error correction during mitosis?

A16: Yes, this compound has been utilized in developing a Drosophila cell-based error correction assay. Researchers created S2 cells susceptible to this compound by replacing Drosophila kinesin-5 (Klp61F) with human Eg5, allowing for the study of error correction mechanisms following inhibitor washout. []

Q17: Are there alternative compounds with similar mechanisms of action to S-Trityl-cysteine?

A17: Yes, several other compounds inhibit Eg5, including monastrol, ispinesib, and more recently discovered natural compounds like morelloflavone. [, , , ] These compounds share the ability to disrupt mitotic spindle formation by targeting Eg5, albeit with varying potencies and binding modes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。